2-Isopropylthiazole

Flavor Chemistry Sensory Science Food Science

2-Isopropylthiazole (CAS 15679-10-4), also known as 2-(1-methylethyl)thiazole, is a heterocyclic organic compound belonging to the alkylthiazole class. It is characterized by a five-membered thiazole ring substituted with an isopropyl group at the 2-position, with a molecular formula of C6H9NS and a molecular weight of 127.21 g/mol.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 15679-10-4
Cat. No. B097041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylthiazole
CAS15679-10-4
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=CS1
InChIInChI=1S/C6H9NS/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3
InChIKeyBZFIPFGRXRRZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylthiazole (CAS 15679-10-4): Procurement-Grade Specifications and Analytical Reference for Flavor and Fragrance R&D


2-Isopropylthiazole (CAS 15679-10-4), also known as 2-(1-methylethyl)thiazole, is a heterocyclic organic compound belonging to the alkylthiazole class [1]. It is characterized by a five-membered thiazole ring substituted with an isopropyl group at the 2-position, with a molecular formula of C6H9NS and a molecular weight of 127.21 g/mol [1]. As a sulfur- and nitrogen-containing volatile, it is primarily recognized for its role as a flavor and fragrance agent, contributing to specific aroma profiles in food and beverage applications [2]. Commercial specifications often cite a minimum purity of 95%, with a density of approximately 1.04 g/mL and a refractive index of 1.51 .

Why 2-Isopropylthiazole Cannot Be Replaced by Generic Alkylthiazoles in Precise Formulations


The sensory, regulatory, and physicochemical properties of alkylthiazoles are exquisitely sensitive to subtle structural modifications. Simply substituting 2-Isopropylthiazole with a closely related analog like 2-isobutylthiazole, 2-acetylthiazole, or 2-isopropyl-4-methylthiazole is not feasible without profoundly altering the final product's aroma character, flavor threshold, and regulatory compliance [1][2]. For example, the replacement of an isopropyl group with an isobutyl group transforms the dominant aroma note from a sulfury, coffee-like profile to an intense tomato-leaf green note, a change detectable at parts-per-billion levels [1][2]. Similarly, the addition of a methyl group at the 4-position of the thiazole ring significantly increases molecular weight and alters both the compound's regulatory standing and its specific organoleptic properties, moving it from a general sulfury note to a more defined peach and tropical fruit character [3]. The quantitative evidence below demonstrates why precise selection of 2-Isopropylthiazole is essential for achieving intended sensory and performance outcomes.

Quantitative Differential Evidence for 2-Isopropylthiazole vs. In-Class Analogs


Odor Threshold Comparison: 2-Isopropylthiazole Exhibits a Lower Detection Limit than 2-Isobutylthiazole

The sensory potency of 2-Isopropylthiazole is a critical differentiator for applications requiring subtle, background notes. The odor detection threshold for 2-Isopropylthiazole is reported at 0.075 ppm (perception) and 0.138 ppm (100% recognition) in air [1]. This indicates it can be perceived at a significantly lower concentration than a major structural analog, 2-isobutylthiazole, which has a reported flavor threshold of 20-50 ppb (0.02-0.05 ppm) in a complex food matrix (canned tomato puree) and requires this higher concentration to develop its characteristic fresh tomato note [2]. The lower threshold of 2-Isopropylthiazole makes it a more potent contributor to overall aroma at equivalent concentrations, a crucial factor for cost-in-use calculations in flavor formulations.

Flavor Chemistry Sensory Science Food Science

Flavor Profile Specificity: 2-Isopropylthiazole's Aroma is Distinct from its 4-Methyl Derivative

The aromatic character of 2-Isopropylthiazole is fundamentally different from its methylated derivative, 2-Isopropyl-4-methylthiazole (CAS 15679-13-7). The target compound is described as having a musty, garlic, earthy, coffee, and tropical fruit flavor with a sulfurous undertone [1]. In contrast, the 4-methyl derivative is characterized by a green, herbaceous, vegetable, earthy odor with distinct peach and tropical fruit notes [2][3]. This shift in the primary aroma note is a direct result of the 4-methyl substitution. Formulators must choose the specific molecule to match the intended flavor profile; 2-Isopropylthiazole provides a broader, more savory-sulfury base note, while the 4-methyl analog is used for specific fruit enhancement, such as in peach flavors at 50-200 ppm [3].

Flavor Chemistry Sensory Evaluation Product Development

Regulatory Differential: 2-Isopropylthiazole Lacks Specific Authorization Unlike its 4-Methyl Derivative

A critical procurement differentiator lies in the regulatory status. While both compounds are in the same chemical group, 2-Isopropylthiazole does not appear to have a specific FEMA (Flavor and Extract Manufacturers Association) number or a formal JECFA (Joint FAO/WHO Expert Committee on Food Additives) evaluation, unlike its analog 2-Isopropyl-4-methylthiazole, which is registered as FEMA 3555 and JECFA 1037 [1][2]. Furthermore, the European Food Safety Authority (EFSA) has evaluated 2-Isopropyl-4-methylthiazole and established safe use levels in animal feed (0.5 mg/kg for cattle, 0.1 mg/kg for pigs/poultry), but the same evaluation for 2-Isopropylthiazole places it in a broader, less-defined category of compounds deemed safe at the lower level of 0.05 mg/kg [3]. This means that for applications requiring a specific, higher-level regulatory clearance, 2-Isopropyl-4-methylthiazole may be the only compliant option, while 2-Isopropylthiazole may be more suitable for applications where its specific note is needed at lower, unspecified use levels or in non-food contexts.

Regulatory Science Food Safety Flavor Regulation

Physicochemical Property Divergence: Molecular Weight and Boiling Point Differences Between 2-Isopropylthiazole and Its 4-Methyl Derivative

The addition of a single methyl group in the 4-position leads to significant changes in physicochemical properties that impact handling, analysis, and formulation stability. 2-Isopropylthiazole has a molecular weight of 127.21 g/mol and a boiling point of 154°C [1]. Its analog, 2-Isopropyl-4-methylthiazole, has a molecular weight of 141.23 g/mol and a boiling point of 75°C at 18 mmHg, which translates to a much higher boiling point at atmospheric pressure [2]. These differences in molecular weight and boiling point affect the compound's volatility, its retention time in gas chromatographic (GC) analysis, and its behavior during thermal processing in food manufacturing. For instance, the lower molecular weight of 2-Isopropylthiazole means it will elute earlier on a standard GC column, a critical factor for analytical method development and quality control.

Analytical Chemistry Process Engineering Quality Control

Strategic Application Scenarios for 2-Isopropylthiazole (CAS 15679-10-4) in Flavor and Analytical Science


Formulating Complex Savory and Roasted Flavors Requiring a Sulfury-Coffee Note

Based on its specific aroma profile of musty, garlic, earthy, coffee, and tropical fruit with a sulfurous character [1], 2-Isopropylthiazole is the optimal choice for developing complex savory flavors, coffee enhancers, and roasted meat or vegetable profiles. It provides the foundational sulfury note that is characteristic of these food categories. The compound's low odor threshold (0.075 ppm) [2] ensures it contributes effectively to the overall flavor perception even at very low concentrations, making it a cost-effective and potent ingredient for high-impact flavor creation.

Analytical Reference Standard for GC-MS Analysis in Flavor Research and Quality Control

The unique and well-defined physicochemical properties of 2-Isopropylthiazole (MW 127.21 g/mol, boiling point 154°C) [3] make it an excellent analytical reference standard. It can be used for the development and validation of gas chromatography-mass spectrometry (GC-MS) methods aimed at identifying and quantifying volatile organic compounds in complex food matrices, such as coffee, cocoa, and roasted nuts. Its distinct retention time and mass spectrum allow for precise calibration and reliable quantification in research and quality control laboratories [4].

Non-Food or Research-Use-Only (RUO) Flavorant for Model System Studies

For academic or industrial research into Maillard reaction pathways and flavor formation, 2-Isopropylthiazole is a valuable model compound. Its lack of a dedicated FEMA or JECFA evaluation, in contrast to its 4-methyl analog [5], makes it more suitable for fundamental studies on thiazole formation and aroma release that are not intended for direct food application. This allows researchers to probe the chemistry of alkylthiazoles without the regulatory constraints associated with approved food additives.

Custom Synthesis Building Block for Pharmaceutical and Agrochemical Intermediates

Given the established biological activity of thiazole derivatives [6], 2-Isopropylthiazole can serve as a key intermediate or building block in the custom synthesis of novel pharmaceutical or agrochemical candidates. Its reactive thiazole ring allows for further functionalization, making it a versatile starting material for medicinal chemistry programs exploring antimicrobial, antifungal, or other therapeutic areas. This application is supported by the availability of the compound at high purity (e.g., 95%) from chemical suppliers .

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